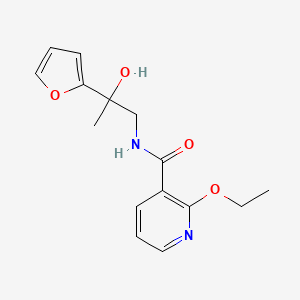

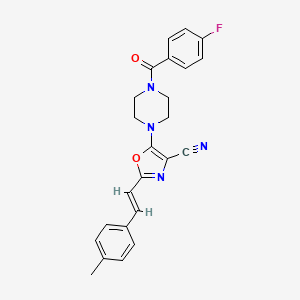

(E)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "(E)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile" involves multi-step reactions, including condensation and cyclization processes. These processes typically involve the reaction between carbamimide and fluorobenzoic acid in the presence of reagents like 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions, leading to the formation of complex structures as seen in related compounds (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds features a crystalline form, determined by X-ray diffraction studies. These studies provide insight into the spatial arrangement of atoms within the molecule, including bond lengths, angles, and intermolecular interactions, which can influence the compound's reactivity and physical properties. For example, the detailed structural analysis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate reveals specific crystalline structures and intermolecular interactions, which are essential for understanding the behavior of similar compounds (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of compounds like "this compound" involves various reactions, such as nucleophilic substitutions, additions, and cyclizations. These reactions can be influenced by the presence of functional groups, such as the oxazole ring and fluorobenzoyl moiety, leading to the formation of new compounds with potential biological activities. For example, the synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives from phenyl piperazine demonstrates the compound's versatility in forming fluoroquinolone hybrids with significant antimicrobial activity (Mermer et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can be affected by the molecular structure and intermolecular forces present within the compound. Studies similar to those on related compounds provide valuable information on how the arrangement of atoms and functional groups impacts these properties, essential for drug formulation and material science applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under different conditions, define the compound's potential for use in chemical reactions and as a precursor for synthesizing other compounds. For instance, the reactivity of the fluorobenzoyl group and piperazine moiety can be exploited in designing compounds with desired biological activities, as seen in various synthesized derivatives with antimicrobial properties (Mermer et al., 2019).

Scientific Research Applications

Molecular Structures and Intermolecular Interactions

Research on closely related compounds, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, has shown that they adopt similar molecular conformations but differ in intermolecular interactions. For example, the 3-fluorobenzoyl derivative forms hydrogen bonds into a three-dimensional structure, whereas its 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogues do not form such bonds (Mahesha et al., 2019).

Conformational Analysis

Studies on compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, which share structural similarities, have focused on the conformation of their molecules. For instance, the piperazine ring in such compounds adopts a chair conformation, and the dihedral angles between the planar atoms of the piperazine ring and the benzene ring are closely monitored (Faizi et al., 2016).

Synthesis and Antimicrobial Activities

The synthesis of novel derivatives and their antimicrobial properties is a common research focus. For example, new 1,2,4-triazole derivatives have been synthesized from ester ethoxycarbonylhydrazones and primary amines, leading to compounds with good or moderate antimicrobial activities (Bektaş et al., 2007).

X-ray Diffraction Studies

X-ray diffraction studies are utilized to characterize the structure of such compounds. An example includes the analysis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which helped determine its crystalline structure and interactions (Sanjeevarayappa et al., 2015).

Synthesis of Urea and Thiourea Derivatives

The synthesis of new urea and thiourea derivatives of piperazine doped with specific compounds, and their evaluation for antiviral and antimicrobial activities, is another research area. These studies often identify compounds with promising antiviral and antimicrobial activities (Reddy et al., 2013).

properties

IUPAC Name |

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O2/c1-17-2-4-18(5-3-17)6-11-22-27-21(16-26)24(31-22)29-14-12-28(13-15-29)23(30)19-7-9-20(25)10-8-19/h2-11H,12-15H2,1H3/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDZSNOJXBZBQI-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2489853.png)

![7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489854.png)

![2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2489857.png)

![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)

![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)

![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)